REACTION_CXSMILES
|
[Br:1][CH:2]([CH2:7]Br)[C:3]([O:5][CH3:6])=[O:4].C[N+]([O-])(C)C.[CH3:14][O-:15].[Na+].[Na]>CO.C(OCC)C.C(O)(=O)C>[Br:1][CH:2]([CH2:7][O:15][CH3:14])[C:3]([O:5][CH3:6])=[O:4] |f:2.3,^1:16|
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Name
|
|
Quantity
|
21.9 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OC)CBr
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
C[N+](C)(C)[O-]
|
Name
|
|
Quantity
|
8 mL
|
Type
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solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
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Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
with stirring under an atmosphere of nitrogen
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
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was added dropwise over 15 minutes to the mixture, which
|
Duration
|
15 min
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Type
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TEMPERATURE
|
Details
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was maintained below 0° C.
|
Type
|
TEMPERATURE
|
Details
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by cooling
|
Type
|
ADDITION
|
Details
|
On completion of the addition
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Type
|
STIRRING
|
Details
|
the mixture was stirred for a further 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove insoluble salts
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give an oil, which
|
Type
|
FILTRATION
|
Details
|
re-filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
BrC(C(=O)OC)COC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |